2-Aminoimidazole sulfate
Overview
Description
2-Aminoimidazole sulfate is a chemical compound with the molecular formula C6H12N6O4S . It is used in the synthesis of chlorohydrin . It has been found to be a potent antibiofilm agent that can be used as an adjuvant to antimicrobial . 2-aminoimidazoles disrupt the ability of bacteria to protect themselves by inhibiting biofilm formation and genetically-encoded antibiotic resistance traits .
Synthesis Analysis
2-Aminoimidazole sulfate is used in the synthesis of chlorohydrin . The exact synthesis process is not detailed in the search results.Molecular Structure Analysis
The molecular structure of 2-Aminoimidazole sulfate is represented by the formula C6H12N6O4S . The average mass is 264.262 Da and the monoisotopic mass is 264.064087 Da .Physical And Chemical Properties Analysis
2-Aminoimidazole sulfate appears as brown crystals . It has a molecular weight of 264.26 and a melting point of 270 °C .Scientific Research Applications
Biofilm Disruption and Antibiotic Resensitization
2-Aminoimidazole-derived compounds, including 2-aminoimidazole sulfate, have shown significant potential in disrupting and dispersing biofilms across various bacterial orders and classes. These compounds exhibit synergistic effects with conventional antibiotics, enhancing their efficacy against biofilms of bacteria such as Staphylococcus aureus and multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and Acinetobacter baumannii. This synergy results in a significant increase in biofilm dispersion, highlighting the potential of 2-aminoimidazole sulfate in combating antibiotic-resistant bacterial infections (Rogers et al., 2010).
Chemical Synthesis
2-Aminoimidazole sulfate has been synthesized via a reaction involving N-(2,2-dimethoxyethyl)guanidine sulfate and concentrated HCl. This synthesis method is notable for its low production cost, mild reaction conditions, and good yield, making it a valuable procedure in chemical manufacturing (Zhong Yu, 2001).
Biologically Active Compound Design
The 2-aminoimidazole (2-AI) ring, a key component in 2-aminoimidazole sulfate, is widely used as a building block in designing new biologically active compounds. Its physico-chemical properties and potent activity in various test systems have made it a preferred choice in synthesizing marine alkaloids and other synthetic routes for natural compounds (Žula et al., 2016).
Antineoplastic Agents Synthesis
2-Aminoimidazole sulfate has been used in the synthesis of certain imidazo[1,2-a]pyrimidin-5(1H)-ones, which were screened for in vitro antineoplastic and anti-HIV activity. However, these compounds were found to be inactive in these specific applications, suggesting a need for further exploration in this area (Badawey & Kappe, 1995).
Dermal Infections Treatment
2-Aminoimidazole-based compounds, including variants of 2-aminoimidazole sulfate, have been evaluated as adjuvant treatments for persistent dermal infections. These compounds are nonbactericidal, resensitize bacteria to antibiotics, and promote wound healing without harming the integument or causing immune reactions, suggesting their potential as topical adjuvants for dermal infections (Draughn et al., 2017).
Safety And Hazards
Future Directions
While the specific future directions for 2-Aminoimidazole sulfate are not detailed in the search results, there is a general interest in the development of new drug treatment strategies to control the global spread of drug-sensitive and multidrug-resistant Mycobacterium tuberculosis . The 2-Aminoimidazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
properties
IUPAC Name |
1H-imidazol-2-amine;sulfuric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H,(H3,4,5,6);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUJVEZIEALICS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1450-93-7 | |
Details | Compound: 1H-Imidazol-2-amine, sulfate (2:1) | |
Record name | 1H-Imidazol-2-amine, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10932469 | |
Record name | Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10932469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoimidazole sulfate | |
CAS RN |
42383-61-9, 1450-93-7 | |
Record name | 2-Aminoimidazole sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42383-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-amino-1H-imidazole) sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazol-2-ylamine sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042383619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1450-93-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101169 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10932469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazol-2-ylamine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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